molecular formula C10H13N3O B2539916 3-(cyclopent-3-en-1-yl)-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2197522-37-3

3-(cyclopent-3-en-1-yl)-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2539916
CAS No.: 2197522-37-3
M. Wt: 191.234
InChI Key: PKULWVHMKHTQMR-UHFFFAOYSA-N
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Description

3-(cyclopent-3-en-1-yl)-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that features a triazolone core with cyclopentene and cyclopropyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopent-3-en-1-yl)-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopent-3-en-1-ylamine with cyclopropyl isocyanate, followed by cyclization in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors and automated systems to precisely control reaction parameters. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(cyclopent-3-en-1-yl)-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the triazolone ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydride for substitution reactions. The reactions are typically carried out in solvents such as ethanol, dichloromethane, or tetrahydrofuran under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-substituted triazolones .

Scientific Research Applications

3-(cyclopent-3-en-1-yl)-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(cyclopent-3-en-1-yl)-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Cyclopent-3-en-1-yl derivatives: Compounds with similar cyclopentene structures.

    Cyclopropyl derivatives: Compounds featuring cyclopropyl groups.

    Triazolone derivatives: Other compounds with a triazolone core.

Uniqueness

3-(cyclopent-3-en-1-yl)-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to the combination of its cyclopentene and cyclopropyl substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-cyclopent-3-en-1-yl-4-cyclopropyl-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c14-10-12-11-9(7-3-1-2-4-7)13(10)8-5-6-8/h1-2,7-8H,3-6H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKULWVHMKHTQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NNC2=O)C3CC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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